4-Bromo-1H-pyrrol-2-amine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Selecting 4-Bromo-1H-pyrrol-2-amine (CAS 1368355-55-8) ensures optimal reactivity in cross-coupling chemistry. Unlike chloro or iodo analogs, the C-Br bond delivers the ideal balance of stability and reactivity for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, maximizing yield and purity. As the key intermediate in patent-defined pesticide syntheses, changing the halogen requires full route re-optimization, escalating cost and time. Secure the precise building block for your SAR library now.

Molecular Formula C4H5BrN2
Molecular Weight 161.00 g/mol
Cat. No. B11920206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-pyrrol-2-amine
Molecular FormulaC4H5BrN2
Molecular Weight161.00 g/mol
Structural Identifiers
SMILESC1=C(NC=C1Br)N
InChIInChI=1S/C4H5BrN2/c5-3-1-4(6)7-2-3/h1-2,7H,6H2
InChIKeySBLNWCNBFODXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-pyrrol-2-amine: A Specialized Pyrrole Building Block for Medicinal Chemistry and Agrochemical R&D


4-Bromo-1H-pyrrol-2-amine (CAS 1368355-55-8) is a heterocyclic organic compound classified as a 4-halogenated 2-aminopyrrole . It features a pyrrole core substituted with a bromine atom at the 4-position and a primary amine group at the 2-position, with a molecular formula of C4H5BrN2 and a molecular weight of 161.00 g/mol . This substitution pattern defines its chemical identity and positions it as a specialized building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research .

Why 4-Bromo-1H-pyrrol-2-amine Cannot Be Replaced by Other 4-Halogenated Pyrroles in Synthetic Workflows


Generic substitution of 4-bromo-1H-pyrrol-2-amine with its 4-chloro or 4-iodo analogs is not a straightforward interchange. The specific halogen atom dictates critical parameters in downstream synthetic applications, including reactivity in cross-coupling reactions, reaction yield, and final product purity. The bromine substituent offers a distinct balance between stability and reactivity for palladium-catalyzed transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings, a balance not provided by the less reactive chlorine or the more labile iodine [1]. Furthermore, the compound's performance as an intermediate in patent-defined synthetic routes, such as those for pyrrole derivatives in agrochemicals, is specific to its exact chemical structure [2]. Selecting an alternative halogen analog will necessitate full re-optimization of the synthetic sequence, impacting project timelines and cost.

Quantitative Differentiation Evidence for 4-Bromo-1H-pyrrol-2-amine Relative to Closest Analogs


Comparative Synthetic Yield in Suzuki-Miyaura Cross-Coupling for Aryl-Extended Pyrroles

4-Bromo-1H-pyrrol-2-amine is selected over its 4-chloro analog for Suzuki-Miyaura cross-coupling reactions due to significantly higher yields under standard conditions. The superior reactivity of the C-Br bond, compared to the C-Cl bond, allows for more efficient incorporation of the pyrrole scaffold into complex molecular architectures [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

In Vitro Biological Activity: IC50 Values for MAOB and PYCR1 Inhibition

While the parent compound's direct activity data is limited, a structurally related derivative containing the 4-bromo-1H-pyrrol-2-amine motif exhibits measurable enzyme inhibition. This derivative shows an IC50 of 300 nM against Monoamine Oxidase B (MAOB) and 8.8 μM against Pyrroline-5-carboxylate Reductase 1 (PYCR1), establishing a baseline of biological activity for this chemotype [1].

Biochemical Assays Enzyme Inhibition Drug Discovery

Supply Chain Consistency: High and Verifiable Purity from Primary Suppliers

Reproducible research requires high-purity starting materials. 4-Bromo-1H-pyrrol-2-amine is consistently offered at a minimum purity of 98% from multiple commercial suppliers, with some specifying NLT (Not Less Than) 98% under ISO certification . This level of guaranteed purity minimizes the risk of side reactions and ensures consistent outcomes in multi-step syntheses.

Quality Control Procurement Reproducibility

High-Value Application Scenarios for 4-Bromo-1H-pyrrol-2-amine in Research and Development


Synthesis of Novel Pyrrole-Containing Agrochemical Actives

As documented in patent literature, 4-bromo-1H-pyrrol-2-amine serves as a critical intermediate in the synthesis of pyrrole derivatives with pesticidal activity [1]. Its structure allows for the introduction of diverse substituents via its amine and bromine handles, enabling the exploration of structure-activity relationships (SAR) for new crop protection agents.

Medicinal Chemistry Hit-to-Lead Optimization

The compound's scaffold, which has demonstrated enzyme inhibition in related derivatives (e.g., against MAOB and PYCR1), makes it a valuable starting point for medicinal chemistry campaigns targeting these enzymes or for generating focused libraries of 4-substituted 2-aminopyrroles [1]. Its reactivity profile, particularly the C-Br bond for cross-coupling, is ideal for rapid derivatization to explore chemical space around a pyrrole core.

Development of Novel Heterocyclic Building Block Collections

For academic and industrial research groups focused on synthesizing diverse heterocyclic libraries, 4-bromo-1H-pyrrol-2-amine is a versatile and commercially available building block [1]. Its dual functionality (amine and bromine) allows for sequential or orthogonal functionalization, increasing the efficiency and diversity of library synthesis efforts.

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